Cas no 2228875-20-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol)

1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 化学的及び物理的性質
名前と識別子
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- 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol
- EN300-1999939
- 2228875-20-3
- 1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol
-
- インチ: 1S/C10H18N2O2/c1-6(2)12-8(4)10(7(3)11-12)9(14)5-13/h6,9,13-14H,5H2,1-4H3
- InChIKey: GGOORAWFCKZVDV-UHFFFAOYSA-N
- ほほえんだ: OC(CO)C1C(C)=NN(C=1C)C(C)C
計算された属性
- せいみつぶんしりょう: 198.136827821g/mol
- どういたいしつりょう: 198.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999939-1.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 1g |
$1286.0 | 2023-06-02 | ||
Enamine | EN300-1999939-5.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 5g |
$3728.0 | 2023-06-02 | ||
Enamine | EN300-1999939-5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 5g |
$3728.0 | 2023-09-16 | ||
Enamine | EN300-1999939-0.1g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 0.1g |
$1131.0 | 2023-09-16 | ||
Enamine | EN300-1999939-0.25g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 0.25g |
$1183.0 | 2023-09-16 | ||
Enamine | EN300-1999939-0.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 0.5g |
$1234.0 | 2023-09-16 | ||
Enamine | EN300-1999939-2.5g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 2.5g |
$2520.0 | 2023-09-16 | ||
Enamine | EN300-1999939-0.05g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 0.05g |
$1080.0 | 2023-09-16 | ||
Enamine | EN300-1999939-10.0g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 10g |
$5528.0 | 2023-06-02 | ||
Enamine | EN300-1999939-1g |
1-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethane-1,2-diol |
2228875-20-3 | 1g |
$1286.0 | 2023-09-16 |
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol 関連文献
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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3. Book reviews
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4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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8. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diolに関する追加情報
1-3,5-Dimethyl-1-(Propan-2-Yl)-1H-Pyrazol-4-Ylethane-1,2-Diol: A Comprehensive Overview
The compound with CAS No. 2228875-20-3, commonly referred to as 1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yethane-1,2-diol, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention in recent years due to their unique chemical properties and versatility in different fields. The structure of this molecule is characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, a propan-2-yl group at position 4, and a diol moiety at the ethane chain. These structural features contribute to its distinctive reactivity and functionality.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly in the development of bioactive compounds. The diol moiety in this compound plays a crucial role in its ability to form hydrogen bonds, which is essential for its interactions with biological targets. This property makes it a promising candidate for drug design, especially in the context of enzyme inhibition and receptor modulation. Researchers have explored its potential as a lead compound for treating various diseases, including cancer and neurodegenerative disorders.
In addition to its medicinal applications, 1H-pyrazol derivatives have found utility in materials science. The presence of the propan-2-yl group enhances the molecule's hydrophobicity, making it suitable for applications in polymer chemistry and surfactant design. Recent advancements in green chemistry have also led to the exploration of this compound as a sustainable alternative in industrial processes. Its ability to act as a chelating agent has been leveraged in metal extraction and catalysis, further underscoring its multifaceted utility.
The synthesis of 1-(propan-2-yl)-pyrazole derivatives has been optimized through various methodologies, including microwave-assisted synthesis and enzymatic catalysis. These approaches not only enhance the efficiency of production but also align with the principles of sustainable chemistry by minimizing waste and energy consumption. The diastereoselectivity observed during the synthesis of this compound has been extensively studied, providing valuable insights into stereochemical control in organic synthesis.
From an environmental perspective, the biodegradability and eco-toxicological profile of this compound have been assessed to ensure its safe use in commercial applications. Studies indicate that it exhibits moderate biodegradability under aerobic conditions, making it a viable option for use in eco-friendly products. Regulatory compliance has also been ensured by adhering to international standards for chemical safety and risk assessment.
Looking ahead, the integration of computational chemistry tools with experimental studies is expected to further elucidate the properties of pyrazole-based diols like this compound. Quantum mechanical calculations are being employed to predict its electronic structure and reactivity patterns, which can guide future modifications for enhanced performance. Collaborative efforts between academia and industry are also fostering innovation in its application across diverse sectors.
In conclusion, CAS No. 2228875-20-3, or 1-(propan-2-yl)-pyrazole derivative, represents a remarkable example of how advanced chemical design can lead to versatile compounds with wide-ranging applications. Its unique structure endows it with properties that make it invaluable in fields such as pharmacology, materials science, and sustainable chemistry. As research continues to uncover new potentials for this compound, it stands poised to play an increasingly significant role in both scientific discovery and industrial innovation.
2228875-20-3 (1-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-ylethane-1,2-diol) 関連製品
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